molecular formula C14H17ClN6O B10913170 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

Cat. No.: B10913170
M. Wt: 320.78 g/mol
InChI Key: XYRWFFWICXUSAU-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole: is a fascinating compound with a complex structure. Let’s break it down:

  • Core Structure: : The compound contains an oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) fused with two pyrazole rings (another type of five-membered heterocycle containing three carbon atoms and two nitrogen atoms). The chloro and ethyl substituents add further complexity.

  • Natural Occurrence: : While not found directly in nature, similar heterocyclic motifs are present in essential biomolecules like histidine, purine, and DNA.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors. For example:

    Condensation of Pyrazole and Chloroacetone: Pyrazole reacts with chloroacetone to form the chloroethylpyrazole intermediate.

    Oxadiazole Formation: The chloroethylpyrazole intermediate then undergoes cyclization with hydrazine hydrate or its derivatives to yield the desired 1,3,4-oxadiazole ring.

Industrial Production: Industrial-scale synthesis typically involves optimized reaction conditions, efficient catalysts, and purification steps. specific industrial methods may vary based on proprietary processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions due to the presence of heteroatoms (nitrogen and oxygen).

    Substitution: The chloroethyl group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the oxadiazole ring may lead to various derivatives.

Common Reagents:

    Hydrazine Hydrate: Used for oxadiazole formation.

    Base or Acid Catalysts: Facilitate cyclization reactions.

    Nucleophiles: Participate in substitution reactions.

Major Products: The primary product is the titled compound itself, but variations may arise from different substitution patterns or regioisomers.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial properties.

    Chemistry: Serves as a versatile building block for designing new molecules.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related heterocyclic compounds, emphasizing its unique features.

Properties

Molecular Formula

C14H17ClN6O

Molecular Weight

320.78 g/mol

IUPAC Name

2-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-5-(1-ethylpyrazol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H17ClN6O/c1-4-20-7-5-11(19-20)14-17-16-12(22-14)6-8-21-10(3)13(15)9(2)18-21/h5,7H,4,6,8H2,1-3H3

InChI Key

XYRWFFWICXUSAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NN=C(O2)CCN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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